molecular formula C19H17N3O2S B3015491 5-{[(Anilinocarbonyl)oxy]ethanimidoyl}-4-methyl-2-phenyl-1,3-thiazole CAS No. 477858-11-0

5-{[(Anilinocarbonyl)oxy]ethanimidoyl}-4-methyl-2-phenyl-1,3-thiazole

Cat. No.: B3015491
CAS No.: 477858-11-0
M. Wt: 351.42
InChI Key: CXIAZXFOOFNIDC-HYARGMPZSA-N
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Description

5-{[(Anilinocarbonyl)oxy]ethanimidoyl}-4-methyl-2-phenyl-1,3-thiazole is a structurally complex heterocyclic compound featuring a 1,3-thiazole core substituted at positions 2, 4, and 5. The 2-position is occupied by a phenyl group, the 4-position by a methyl group, and the 5-position by an ethanimidoyl moiety modified with an anilinocarbonyloxy group.

Properties

IUPAC Name

[(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylideneamino] N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c1-13-17(25-18(20-13)15-9-5-3-6-10-15)14(2)22-24-19(23)21-16-11-7-4-8-12-16/h3-12H,1-2H3,(H,21,23)/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXIAZXFOOFNIDC-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=NOC(=O)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)/C(=N/OC(=O)NC3=CC=CC=C3)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-{[(Anilinocarbonyl)oxy]ethanimidoyl}-4-methyl-2-phenyl-1,3-thiazole typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.

    Introduction of the Ethanimidoyl Group: This step involves the reaction of the thiazole derivative with an appropriate imidoyl chloride under basic conditions.

    Attachment of the Anilinocarbonyl Group: The final step involves the reaction of the intermediate compound with an aniline derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the ethanimidoyl group, converting it to an ethyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid for nitration or sulfuric acid for sulfonation.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Ethyl derivatives.

    Substitution: Nitro, sulfonyl, or other substituted phenyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activity.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator, which could lead to the development of new drugs.

Medicine: The compound has shown promise in preclinical studies as an anti-inflammatory, antimicrobial, and anticancer agent. Its ability to interact with various biological targets makes it a candidate for further drug development.

Industry: In the industrial sector, this compound can be used in the synthesis of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-{[(Anilinocarbonyl)oxy]ethanimidoyl}-4-methyl-2-phenyl-1,3-thiazole involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, the compound can act as an agonist or antagonist, influencing signal transduction processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following structurally related compounds highlight key similarities and differences in substituents, heterocyclic cores, and functional groups:

Compound Name Core Structure Position 2 Position 4 Position 5 Substituent Molecular Weight (g/mol) Notable Properties/Applications Reference
5-{[(Anilinocarbonyl)oxy]ethanimidoyl}-4-methyl-2-phenyl-1,3-thiazole (Target) 1,3-Thiazole Phenyl Methyl Ethanimidoyl-anilinocarbonyloxy ~349.4 (calculated) Hypothesized bioactivity (e.g., enzyme inhibition) N/A
4-Methyl-5-{[(3-methylbenzoyl)oxy]ethanimidoyl}-2-phenyl-1,3-thiazole 1,3-Thiazole Phenyl Methyl Ethanimidoyl-(3-methylbenzoyl)oxy ~363.4 (calculated) Structural analog with increased lipophilicity
2-Phenylamino-4-methyl-5-acetyl-1,3-thiazole 1,3-Thiazole Phenylamino Methyl Acetyl ~246.3 Intermediate in bioactive molecule synthesis
5-(Bromomethyl)-2,4-diphenyl-1,3-thiazole 1,3-Thiazole Phenyl Phenyl Bromomethyl 330.24 Reactive precursor for functionalization
5-(Aminomethyl)-4-methyl-2-phenyl-1,3-oxazole 1,3-Oxazole Phenyl Methyl Aminomethyl ~188.2 Reduced lipophilicity vs. thiazole analogs

Key Observations:

  • Position 5 Substituent: The target compound’s ethanimidoyl-anilinocarbonyloxy group distinguishes it from simpler analogs like acetyl or bromomethyl derivatives.
  • Heterocyclic Core: Replacement of the thiazole sulfur with oxygen (e.g., 1,3-oxazole in ) reduces lipophilicity and alters electronic properties, impacting solubility and metabolic stability .
  • Bioactivity Implications: Compounds with acetamide or triazole-thiazole hybrids () exhibit docking interactions with enzymes (e.g., α-glucosidase), suggesting the target compound may share similar inhibitory mechanisms .

Physicochemical and Pharmacokinetic Properties

  • Synthetic Complexity: Functionalization at position 5 (e.g., bromomethyl in ) often requires controlled reaction conditions to avoid side products, whereas ethanimidoyl-anilinocarbonyloxy incorporation may necessitate protective-group strategies .

Biological Activity

5-{[(Anilinocarbonyl)oxy]ethanimidoyl}-4-methyl-2-phenyl-1,3-thiazole (CAS Number: 477858-11-0) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C19H17N3O2SC_{19}H_{17}N_{3}O_{2}S with a molecular weight of 351.42g/mol351.42\,g/mol. The predicted density is 1.23g/cm31.23\,g/cm^3, and it has an acid dissociation constant (pKa) of approximately 12.4212.42 .

Pharmacological Profile

Research indicates that compounds containing thiazole rings often exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound has been evaluated for its acetylcholinesterase (AChE) inhibitory activity, which is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease.

Key Findings:

  • Acetylcholinesterase Inhibition: In vitro studies have shown that thiazole derivatives can inhibit AChE activity, thereby increasing acetylcholine levels in the brain. This mechanism is crucial for the treatment of Alzheimer's disease .
  • Antimicrobial Activity: Compounds with similar structures have demonstrated antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections .

The mechanism by which this compound exerts its effects primarily involves the inhibition of AChE. By preventing the breakdown of acetylcholine, the compound enhances cholinergic transmission in the nervous system.

Data Tables

Property Value
Molecular FormulaC₁₉H₁₇N₃O₂S
Molecular Weight351.42 g/mol
Density1.23 g/cm³ (predicted)
pKa12.42 (predicted)

Case Studies

  • Study on Acetylcholinesterase Inhibition:
    • Researchers synthesized a series of thiazole derivatives and evaluated their AChE inhibitory activities.
    • One derivative exhibited an IC50 value of 2.7μM2.7\,\mu M, indicating strong inhibition compared to standard drugs used for Alzheimer's treatment .
  • Antimicrobial Efficacy:
    • A study assessed various thiazole derivatives for their antibacterial properties against Gram-positive and Gram-negative bacteria.
    • Results indicated that certain derivatives showed significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 5-{[(Anilinocarbonyl)oxy]ethanimidoyl}-4-methyl-2-phenyl-1,3-thiazole?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the thiazole core followed by functionalization. For example, refluxing intermediates (e.g., 2-phenylthiazole-4-carbaldehyde) with aniline derivatives in acetic acid under sodium acetate catalysis for 3–5 hours yields structurally related thiazoles. Solvent choice (e.g., DMF or acetic acid) and catalyst optimization (e.g., nano-TiO₂) are critical for yield and purity . Reaction monitoring via TLC and purification by recrystallization (e.g., DMF/acetic acid mixtures) are recommended .

Q. How can researchers characterize the purity and structure of this compound using spectroscopic methods?

  • Methodological Answer : Combine ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions and integration ratios. For instance, thiazole protons typically resonate at δ 7.2–8.0 ppm, while anilinocarbonyl groups show peaks near δ 10.0 ppm . IR spectroscopy identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹). Elemental analysis (C, H, N, S) validates stoichiometry, with deviations >0.3% indicating impurities . Mass spectrometry (EI or ESI) confirms molecular weight, e.g., [M+1]⁺ peaks .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer : Discrepancies may arise from tautomerism or impurities. For example, thiazole derivatives exhibit keto-enol tautomerism, altering NMR signals. Compare experimental data with computational predictions (DFT or molecular modeling) . Use HPLC (C18 column, acetonitrile/water gradient) to isolate impurities and reanalyze fractions . Cross-validate with 2D NMR (COSY, HSQC) to assign ambiguous signals .

Q. What experimental designs are recommended for evaluating the biological activity of this compound?

  • Methodological Answer : Use in silico docking (AutoDock Vina or Schrödinger) to predict binding affinity to targets (e.g., enzymes or receptors). For example, molecular docking of similar thiazoles revealed interactions with hydrophobic pockets and hydrogen bonds . Follow with in vitro assays :

  • Antimicrobial : MIC tests against Gram-positive/negative bacteria .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .
  • Enzyme inhibition : Monitor activity of α-glucosidase or kinases via spectrophotometry .

Q. How can researchers optimize the synthetic route for scalability without compromising yield?

  • Methodological Answer : Replace low-boiling solvents (e.g., acetic acid) with alternatives like ethanol/water mixtures for safer reflux . Implement flow chemistry to enhance heat/mass transfer and reduce reaction time. For intermediates, use solid-phase synthesis (e.g., Wang resin) to simplify purification . Validate scalability via DoE (Design of Experiments) to test variables (temperature, catalyst loading) and identify robust conditions .

Q. What strategies mitigate stability issues during storage or biological testing?

  • Methodological Answer : Conduct accelerated stability studies under varying pH, temperature, and humidity. For example, store lyophilized samples at -20°C in amber vials to prevent photodegradation . Use HPLC-UV/MS to track degradation products. For aqueous solutions, add stabilizers (e.g., 1% BSA) to prevent aggregation .

Q. How can researchers explore alternative synthetic routes to improve functional group compatibility?

  • Methodological Answer : Investigate microwave-assisted synthesis for faster cyclization of thiazole precursors . For sensitive groups (e.g., anilinocarbonyl), use protective strategies:

  • Boc-protection for amines during coupling reactions .
  • TBS protection for hydroxyl groups in protic solvents .

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